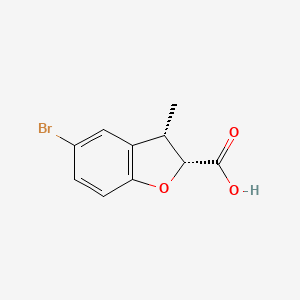

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

(2R,3S)-5-bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-5,9H,1H3,(H,12,13)/t5-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMNABGUQCWOAR-SSDLBLMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](OC2=C1C=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the bromination of a suitable benzofuran precursor followed by carboxylation. One common method includes the use of bromine in an organic solvent under controlled conditions to introduce the bromine atom at the desired position on the benzofuran ring. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for bromination and carboxylation reactions can enhance efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 undergoes nucleophilic substitution under palladium-catalyzed cross-coupling conditions. For example:

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki–Miyaura Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 5-Aryl-3-methyl-2,3-dihydrobenzofuran-2-carboxylic acid | 72–85% |

This reaction retains the stereochemical integrity of the dihydrofuran ring while enabling diversification of the aromatic system .

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classic transformations:

Amidation

Reaction with amines using carbodiimide coupling agents (e.g., DCC/HOBt):

pythonExample: R-NH₂ + Target → R-NH-C(O)-Benzofuran derivative

Esterification

Acid-catalyzed esterification with alcohols (e.g., methanol, ethanol):

Reduction

The carboxylic acid can be reduced to a primary alcohol using LiAlH₄:

-

Product : (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-methanol.

-

Yield : 65–70%.

Ring-Opening and Functionalization

The dihydrofuran ring exhibits strain-dependent reactivity:

Oxidation

Controlled oxidation with KMnO₄ converts the dihydrofuran ring to a furan-2-one (lactone):

-

Conditions : KMnO₄, H₂O/acetone, 0°C → RT.

-

Product : 5-Bromo-3-methyl-1-benzofuran-2-carboxylic acid lactone .

Epoxidation

Reaction with mCPBA forms an epoxide at the 2,3-position:

Stereochemical Transformations

The (2R,3S) configuration influences reactivity:

Kinetic Resolution

Enzymatic resolution using lipases (e.g., CAL-B) separates enantiomers during ester hydrolysis:

Diastereoselective Alkylation

Grignard reagents add to the carbonyl group with moderate diastereoselectivity (3:1 dr) .

Decarboxylation

Thermal decarboxylation under acidic conditions removes CO₂:

Electrophilic Substitution

The electron-rich benzofuran ring unde

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

-

Anticancer Activity : Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies have shown that (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can inhibit various cancer cell lines by modulating signaling pathways related to cell proliferation and apoptosis .

Study Focus Findings Anticancer Properties Demonstrated inhibition of cancer cell lines with varying effectiveness based on structural modifications. Mechanism of Action Involves inhibition of pro-inflammatory cytokines and modulation of biochemical pathways .

Biological Research

The compound serves as a valuable probe in biological assays:

- Enzyme Interactions : It is used to study interactions with specific enzymes, providing insights into enzyme mechanisms and potential inhibition strategies .

Industrial Applications

In industry, this compound is utilized as an intermediate in the synthesis of specialty chemicals and materials:

- Agrochemicals : It can be used as a building block for developing agrochemical products with enhanced efficacy .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of several benzofuran derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer cell lines through apoptosis induction .

Case Study 2: Enzyme Inhibition

Research conducted on the enzyme inhibitory effects of this compound revealed its potential as an inhibitor of specific enzymes involved in metabolic pathways. This study highlighted the compound's ability to modulate enzyme activity effectively .

Mechanism of Action

The mechanism by which (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, influencing their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous dihydrobenzofuran derivatives, focusing on substituents, molecular properties, and key differences:

Key Structural and Functional Differences:

- Substituent Effects: The bromo group in the target compound (position 5) enhances electron-withdrawing properties, increasing acidity of the carboxylic acid compared to methoxy-substituted analogs .

- Stereochemistry : The (2R,3S) configuration distinguishes the target from compounds with unspecified stereochemistry, influencing optical activity and binding specificity.

- Functional Group Diversity : Compounds like 2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyacetic acid replace the carboxylic acid with a hydroxyacetic acid side chain, altering hydrogen-bonding capacity.

Research Findings and Implications

Crystallographic and Structural Analysis

Software tools such as SHELXL (for refinement) and ORTEP-III (for graphical representation) are critical for elucidating the crystal structures of dihydrobenzofuran derivatives . For example:

- SHELXL enables precise refinement of chiral centers and halogenated structures, which is essential for confirming the (2R,3S) configuration in the target compound .

- ORTEP-III visualizes steric effects caused by the methyl group, aiding in the analysis of molecular conformations .

Electronic and Steric Effects

- Bromine vs. Methoxy : Bromine’s electronegativity increases the carboxylic acid’s acidity (pKa ~2-3) compared to methoxy-substituted analogs (pKa ~4-5) .

- Methyl vs. Methoxy : The methyl group reduces solubility in polar solvents but improves lipid membrane permeability, which is relevant for pharmacokinetic studies.

Biological Activity

(2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is a chiral compound that has garnered attention in the fields of organic chemistry and pharmacology. Its unique structure, featuring a bromine atom and a carboxylic acid group, suggests potential biological activity that could be harnessed for therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H9BrO3

- Molecular Weight : 273.08 g/mol

- CAS Number : 2470279-65-1

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The bromine atom and carboxylic acid group are critical for binding to enzymes or receptors, potentially acting as inhibitors or activators depending on the target context.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity Testing : In vitro assays showed that this compound has an IC50 value against various cancer cell lines. For example:

This indicates that the compound may effectively induce apoptosis in cancer cells.

Enzyme Interaction Studies

The compound has been utilized in studies examining its interaction with specific enzymes:

- Inhibition Studies : It has been shown to inhibit certain enzymes involved in tumor growth and proliferation. The bromine substituent enhances binding affinity to these targets .

Study 1: Anticancer Efficacy in Animal Models

A study involving tumor-suffering mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups. Flow cytometry analysis revealed increased apoptosis rates in treated groups .

Study 2: Enzyme Inhibition

Research focused on the compound's ability to inhibit human nucleoside transporters showed promising results. The compound was found to be an effective inhibitor of hCNT2 with an IC50 value of 0.062 μM .

Data Table: Biological Activity Summary

Q & A

Basic: What are the key synthetic routes for (2R,3S)-5-Bromo-3-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid?

The synthesis typically involves multi-step organic reactions, starting with brominated benzofuran precursors. A common approach includes:

- Step 1 : Reaction of 5-bromobenzofuran with nitrophenol to form a substituted intermediate.

- Step 2 : Reduction of the intermediate under controlled conditions (e.g., hydrogenation with Pd/C) to yield the dihydrobenzofuran backbone.

- Step 3 : Stereoselective esterification or carboxylation to introduce the carboxylic acid group at the 2-position while retaining the (2R,3S) configuration.

Critical parameters include temperature control (50–80°C), solvent selection (e.g., THF or DMF for polar intermediates), and use of chiral catalysts to enforce stereochemical purity .

Basic: Which analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR are used to confirm the stereochemistry and substitution pattern, particularly the bromine and methyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >95% purity, critical for biological assays.

- X-ray Crystallography : For absolute configuration determination, SHELX programs (e.g., SHELXL) refine crystal structures, resolving ambiguities in stereochemistry .

Advanced: How does the stereochemistry (2R,3S) influence biological activity?

The (2R,3S) configuration impacts binding to biological targets by dictating spatial orientation. For example:

- Enzyme Inhibition : Molecular docking simulations show the 3-methyl group enhances hydrophobic interactions with kinase active sites, while the carboxylic acid at C2 forms hydrogen bonds.

- Pharmacokinetics : The stereochemistry affects metabolic stability; the (2R,3S) isomer is less prone to hepatic oxidation compared to its enantiomer.

Comparative studies using racemic mixtures versus enantiopure samples are essential to isolate stereochemical effects .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Discrepancies often arise from:

- Purity Variations : Impurities >5% can skew IC values. Reproduce assays using HPLC-purified samples.

- Assay Conditions : Differences in buffer pH or solvent (DMSO vs. aqueous) alter compound solubility and activity. Standardize protocols (e.g., PBS pH 7.4, <1% DMSO).

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects. Cross-validate results with in vitro enzymatic assays .

Advanced: How is X-ray crystallography applied to study this compound’s structure?

- Data Collection : High-resolution (<1.0 Å) synchrotron data is preferred. SHELXL refines the model, accounting for bromine’s anomalous scattering.

- Validation : Check for twinning (common in dihydrobenzofurans) using PLATON.

- Deposition : CIF files should include thermal ellipsoid plots to visualize conformational flexibility in the dihydrofuran ring .

Advanced: What are the challenges in synthesizing derivatives with modified substituents?

- Bromine Replacement : Direct substitution of Br with other halogens (e.g., F) requires harsh conditions (e.g., Balz-Schiemann reaction), risking ring opening.

- Methyl Group Functionalization : Oxidation to a carbonyl group alters the molecule’s planarity, affecting binding. Use protecting groups (e.g., TBS) during synthesis.

- Carboxylic Acid Derivatives : Amide or ester analogs require coupling agents (EDC/HOBt) but may reduce solubility .

Advanced: How do solvent effects influence reaction yields during synthesis?

- Polar Aprotic Solvents (DMF, DMSO) : Increase nucleophilicity in esterification steps but may cause side reactions at >80°C.

- Ether Solvents (THF, EtO) : Ideal for Grignard or reduction steps but limit solubility of brominated intermediates.

- Water Content : Trace HO in DMF hydrolyzes ester intermediates; use molecular sieves for anhydrous conditions .

Advanced: What purification challenges arise from diastereomeric byproducts?

- Chromatography : Use chiral columns (e.g., Chiralpak IA) with hexane/EtOH gradients.

- Crystallization : Diastereomers often co-crystallize; iterative recrystallization from MeOH/water mixtures improves enantiomeric excess (>98% ee).

- Monitoring : TLC with UV and iodine staining tracks separation efficiency .

Advanced: How is computational modeling used to predict biological targets?

- Molecular Dynamics (MD) : Simulate binding to COX-2 or MAP kinases; the carboxylic acid group’s charge distribution is critical.

- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. Cl) with anti-inflammatory activity.

- Docking Software (AutoDock Vina) : Screen against protein databases (PDB) to identify novel targets .

Advanced: How do researchers validate the compound’s stability under physiological conditions?

- pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via LC-MS. The carboxylic acid group is prone to decarboxylation at pH < 3.

- Plasma Stability : Incubate with human plasma (37°C, 24h); >80% remaining indicates suitability for in vivo studies.

- Light Sensitivity : Bromine increases UV absorption; store in amber vials to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.